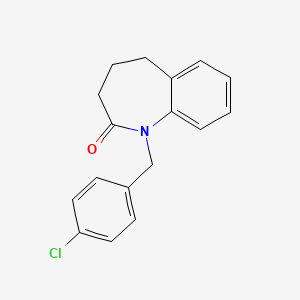

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core, with a 4-chlorobenzyl substituent at the N1 position. The 4-chlorobenzyl group in this compound enhances lipophilicity and may influence binding interactions with biological targets.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNCZRYIFSOFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzyl chloride with a suitable benzazepine precursor under basic conditions. The reaction typically employs solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that benzazepine derivatives exhibit potential antidepressant effects. The structural modification of benzazepines can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have shown that compounds like 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can modulate these pathways, suggesting a role in treating mood disorders.

-

Anxiolytic Effects

- Similar to its antidepressant properties, this compound has been investigated for its anxiolytic effects. The modulation of GABAergic systems is crucial for anxiety management. Preliminary studies suggest that derivatives of benzazepines may act as GABA receptor modulators, providing a pathway for developing new anxiolytic medications.

-

Pain Management

- The compound has been explored as a potential analgesic agent. By acting on pain pathways and modulating the P2X3 receptor, it may offer therapeutic benefits in pain management. The antagonistic activity against P2X receptors is particularly relevant in developing treatments for chronic pain conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzazepine core. The ability to modify the structure leads to a library of derivatives with enhanced or altered pharmacological profiles.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several benzazepine derivatives in rodent models. Among these, this compound showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity.

Case Study 2: Pain Modulation

In a preclinical trial reported in Pain Research and Management, researchers assessed the analgesic effects of this compound on neuropathic pain models. The results demonstrated that administration of the compound led to a marked reduction in pain sensitivity compared to control groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing pharmacological effects .

Comparison with Similar Compounds

Benzazepinones with Ring Substituents

- 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-22-1): Features two chlorine atoms on the azepinone ring, increasing steric hindrance and altering ring conformation. Molecular weight: 230.09 g/mol (C₁₀H₉Cl₂NO) .

Benzodiazepine Derivatives

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): A diazepine derivative with a second nitrogen atom in the ring, conferring sedative properties. Highlighting the pharmacological divergence between benzazepinones and benzodiazepines .

Structural and Functional Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) may stabilize charge interactions in target binding, while methoxy’s electron-donating nature could disrupt such interactions.

- Synthetic Utility : The target compound and its analogs serve as intermediates in drug synthesis, with substituent choice tailored to downstream reactivity (e.g., cross-coupling reactions) .

Biological Activity

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 303988-04-7

- Molecular Formula : C17H16ClNO

- Molecular Weight : 285.77 g/mol

| Property | Value |

|---|---|

| Molecular Weight | 285.77 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Research indicates that benzazepine derivatives can modulate neurotransmitter systems associated with mood regulation. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown efficacy against human DNA ligase (hLig1), a target involved in DNA repair mechanisms crucial for cancer cell survival .

Case Studies and Research Findings

- Antidepressant Effects : A study published in Archives of Pharmacology demonstrated that derivatives of benzazepine compounds significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine pathways .

- Anticancer Activity : In vitro assays revealed that this compound exhibited cytotoxicity against various cancer cell lines. An IC50 value was determined for specific cell lines, indicating its potential as a lead compound for further development in cancer therapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggest that it could be beneficial in treating neurodegenerative diseases .

Comparative Analysis of Biological Activities

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (80–120°C) for cyclization improve reaction rates but require careful monitoring to avoid decomposition.

- Catalyst Screening : Acidic catalysts (e.g., polyphosphoric acid) enhance cyclization efficiency .

- Scale-Up : Continuous flow reactors and automated systems improve yield consistency in industrial settings .

Basic Question: What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₇H₁₅ClNO).

- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in spectral data arising from synthetic by-products or polymorphic forms?

Methodological Answer :

Contradictions may arise from:

- By-Products : Unreacted intermediates (e.g., chlorobenzyl precursors) or over-alkylated derivatives.

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters melting points or NMR splitting .

Q. Resolution Strategies :

- Chromatographic Separation : Use preparative HPLC or flash chromatography to isolate pure fractions .

- Thermal Analysis (DSC/TGA) : Identify polymorphs via distinct endothermic peaks .

- Dynamic NMR : Study temperature-dependent conformational changes (e.g., ring puckering in tetrahydroazepinone) .

Advanced Question: What structure-activity relationship (SAR) insights guide the modification of this benzazepinone scaffold for biological studies?

Methodological Answer :

Key SAR findings from analogous compounds:

- 4-Chlorobenzyl Group : Enhances lipophilicity and receptor binding affinity (e.g., GABAₐ receptor modulation in benzodiazepine analogs) .

- Ring Saturation : The tetrahydroazepinone ring improves metabolic stability compared to fully unsaturated analogs .

- Substituent Position : Electron-withdrawing groups (e.g., Cl) at the para position optimize steric and electronic interactions with target proteins .

Q. Experimental Design :

- Analog Synthesis : Introduce substituents (e.g., methyl, fluoro) at positions 3, 5, or 7 to probe steric effects.

- In Silico Docking : Predict binding modes using molecular dynamics (e.g., AutoDock Vina) .

Advanced Question: How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

Challenges :

- Racemization : Occurs during cyclization or acidic work-up steps .

- By-Product Formation : Side reactions at high concentrations.

Q. Mitigation Strategies :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to retain enantiomeric excess .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

- Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.